molecular formula C9H9BrCl2 B2720715 1-(1-Bromo-3-chloropropyl)-4-chlorobenzene CAS No. 745817-23-6

1-(1-Bromo-3-chloropropyl)-4-chlorobenzene

Cat. No.: B2720715
CAS No.: 745817-23-6
M. Wt: 267.98
InChI Key: JYFDEUATKCTIDE-UHFFFAOYSA-N
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Description

1-(1-Bromo-3-chloropropyl)-4-chlorobenzene (C₉H₉BrCl₂, molecular weight: 268.43 g/mol) is a halogenated aromatic compound featuring a para-chlorinated benzene ring attached to a propyl chain substituted with bromine (at position 1) and chlorine (at position 3). This compound serves as a critical intermediate in pharmaceutical synthesis, notably for Parogrelil hydrochloride, a medication for intermittent claudication . Traditional synthesis required four steps, but advancements in photoredox catalysis now enable a one-step preparation with improved efficiency (39% yield for the target isomer) . Its structural complexity and reactivity make it valuable for further functionalization in drug development.

Properties

IUPAC Name

1-(1-bromo-3-chloropropyl)-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrCl2/c10-9(5-6-11)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFDEUATKCTIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCCl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrCl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Bromo-3-chloropropyl)-4-chlorobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the free-radical addition of hydrogen bromide to allyl chloride, followed by further chlorination to introduce the chlorine atoms .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale halogenation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromo-3-chloropropyl)-4-chlorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Intermediate in Organic Reactions
1-(1-Bromo-3-chloropropyl)-4-chlorobenzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its halogenated structure facilitates various reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, making it a valuable building block for pharmaceuticals and agrochemicals.

Reactivity and Mechanisms
The compound's reactivity is primarily influenced by its electrophilic nature due to the presence of bromine and chlorine atoms. This allows it to participate in nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide under mild conditions. Additionally, it can undergo elimination reactions under elevated temperatures or in the presence of strong bases, leading to the formation of alkenes.

Material Science

Development of Advanced Materials
In material science, this compound is utilized in the development of new materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in advanced composites.

Biological Studies

Biochemical Probes
The compound is employed as a probe in biochemical assays to study enzyme mechanisms and interactions within biological systems. Its halogenated nature allows for specific binding interactions that can be analyzed to understand biological pathways better.

Toxicological Studies
Research has indicated that halogenated compounds can exhibit varying degrees of toxicity. Thus, this compound is also investigated for its potential environmental impacts and biological effects, contributing to studies on the safety and regulation of organohalogen compounds .

Medicinal Chemistry

Pharmaceutical Synthesis
In medicinal chemistry, this compound is significant as an intermediate for synthesizing pharmaceuticals targeting specific biological pathways. Its structure allows for modifications that can enhance therapeutic efficacy or reduce side effects.

Table 1: Summary of Applications

Field Application Key Reactions/Mechanisms
Organic SynthesisIntermediate for complex organic moleculesNucleophilic substitution, electrophilic substitution
Material ScienceDevelopment of advanced materialsPolymerization reactions
Biological StudiesBiochemical probes for enzyme mechanismsSpecific binding interactions
Medicinal ChemistrySynthesis of pharmaceuticalsStructural modifications for therapeutic targets

Case Study: Synthesis of Pharmaceuticals

A study highlighted the use of this compound in synthesizing a novel antimicrobial agent. The compound underwent a series of nucleophilic substitutions to yield derivatives with enhanced antibacterial activity against Gram-positive bacteria .

Technical Insights

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl chloride with 1-bromo-3-chloropropane. This method has been optimized to yield high purity products suitable for further applications in research and industry.

Mechanism of Action

The mechanism of action of 1-(1-Bromo-3-chloropropyl)-4-chlorobenzene involves its reactivity as an electrophile. The compound interacts with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including drug development and biochemical research .

Comparison with Similar Compounds

Data Tables

Research Findings and Trends

  • Synthetic Efficiency : Photoredox and Cu-catalyzed methods () outperform traditional multi-step syntheses, reducing costs and waste.
  • Pharmaceutical Relevance : Fluorinated analogs () and nitro derivatives () show promise in enhancing drug stability and reactivity.
  • Safety Considerations : Dichlorinated analogs () require stringent handling due to toxicity risks, highlighting the need for structural optimization.

Biological Activity

1-(1-Bromo-3-chloropropyl)-4-chlorobenzene, a compound with the molecular formula C9H9BrCl2C_9H_9BrCl_2, is a halogenated aromatic compound that has garnered attention due to its potential biological activities and implications in toxicology. This article reviews the available literature on the biological activity of this compound, focusing on its toxicity, carcinogenic potential, and other relevant biological effects.

  • Molecular Formula : C9H9BrCl2C_9H_9BrCl_2
  • CAS Number : 745817-23-6
  • Purity : ≥ 95% .

Inhalation Studies

Research indicates that exposure to 1-bromo-3-chloropropane, a related compound, reveals significant toxicological effects. In a two-year inhalation study involving mice and rats, the following findings were reported:

  • Mice :
    • Increased incidence of bronchioloalveolar adenoma and carcinoma at various concentrations (0, 25, 100, and 400 ppm).
    • Significant weight loss was observed in male mice exposed to 100 ppm (−10%) and 400 ppm (−15%) .
  • Rats :
    • Similar dose-related increases in hepatocellular adenoma and carcinoma were noted.
    • Survival rates decreased significantly in males and females at the highest concentration (400 ppm) .

Dermal Exposure

The compound's dermal toxicity has not been extensively studied; however, halogenated compounds are generally known for their potential to cause skin irritation or sensitization.

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified certain halogenated compounds as possible human carcinogens. The studies on related compounds suggest that prolonged exposure may lead to tumor development in various organs, particularly the lungs and liver .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Biological Activity Effect Study Reference
Inhalation ToxicityIncreased tumor incidence in lungs
Weight LossSignificant reduction in body weight at high doses
CarcinogenicityEvidence of liver and lung tumors

Study on Mice

A notable study involved exposing female Crj:BDF1 mice to varying concentrations of 1-bromo-3-chloropropane. The results indicated a significant increase in the incidence of lung tumors, particularly bronchioloalveolar adenomas and carcinomas. The study concluded that inhalation exposure posed a serious risk for developing respiratory cancers .

Study on Rats

In a similar study with F344/DuCrj rats, exposure to the compound resulted in a marked increase in hepatocellular tumors. The findings suggest that chronic exposure can lead to severe health consequences, emphasizing the need for caution in occupational settings where such chemicals are used .

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